4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine

Medicinal chemistry Physicochemical profiling Lead optimization

4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine (CAS 2415527-13-6) is a synthetic heterocyclic compound with the molecular formula C₁₃H₂₀N₄O₃ and a molecular weight of 280.32 g/mol. It features a morpholine ring substituted at the 2-position with a piperidine-1-carbonyl group and at the 4-position with a 1,3,4-oxadiazol-2-ylmethyl moiety.

Molecular Formula C13H20N4O3
Molecular Weight 280.328
CAS No. 2415527-13-6
Cat. No. B2902394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine
CAS2415527-13-6
Molecular FormulaC13H20N4O3
Molecular Weight280.328
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2CN(CCO2)CC3=NN=CO3
InChIInChI=1S/C13H20N4O3/c18-13(17-4-2-1-3-5-17)11-8-16(6-7-19-11)9-12-15-14-10-20-12/h10-11H,1-9H2
InChIKeyKLBQADRUYYQNHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine (CAS 2415527-13-6): Chemical Identity and Structural Class for Research Procurement


4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine (CAS 2415527-13-6) is a synthetic heterocyclic compound with the molecular formula C₁₃H₂₀N₄O₃ and a molecular weight of 280.32 g/mol. It features a morpholine ring substituted at the 2-position with a piperidine-1-carbonyl group and at the 4-position with a 1,3,4-oxadiazol-2-ylmethyl moiety [1]. The compound is a single stereoisomer (undefined stereocenter) with a computed XLogP3-AA of -0.3, zero hydrogen bond donors, and a topological polar surface area of 71.7 Ų [1]. It is currently listed in substance collections as a research chemical with no known regulatory approval, and its biological annotation remains minimal in public databases [1].

Why Generic Substitution Is Not Straightforward for 4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine in Research Settings


Although several analogs exist with piperidine–oxadiazole–morpholine architectures, the precise connectivity in 4-[(1,3,4-oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine—specifically the 1,3,4-oxadiazole regioisomer linked via a methylene bridge to the morpholine nitrogen, combined with a piperidine-1-carbonyl substituent at the morpholine 2-position—is structurally specific. Published SAR on related quinoxaline-1,3,4-oxadiazole hybrids demonstrates that even subtle changes in the heterocyclic appendage (e.g., piperidine vs. morpholine vs. piperazine) can significantly alter the balance between target potency and cytotoxicity toward normal cells [1]. Consequently, generic interchange with other oxadiazole-containing building blocks or commercially available 'oxadiazole-morpholine' compounds is not guaranteed to preserve the same biological profile or physicochemical properties, making procurement of the exact structure critical for reproducible research.

Quantitative Differentiation Profile of 4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine Against Closest Analogs


Molecular Weight and Physicochemical Property Comparison: Target Compound vs. Thiomorpholine Analog

The target compound (C₁₃H₂₀N₄O₃, MW 280.32 g/mol) differs from the structurally closest commercial analog, [4-(1,3,4-oxadiazol-2-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone (C₁₂H₁₈N₄O₃S, MW 298.36 g/mol) . The replacement of piperidine with thiomorpholine introduces a sulfur atom, increasing molecular weight by 18.04 Da, altering hydrogen-bonding capacity, and changing the topological polar surface area. The target compound's lower molecular weight and absence of sulfur may translate to distinct ADME properties and synthetic tractability. For the target compound, the exact molecular weight is 280.15354051 Da, and the monoisotopic mass is also 280.15354051 Da [1].

Medicinal chemistry Physicochemical profiling Lead optimization

XLogP3-AA Lipophilicity Assessment and Its Impact on Predicted ADME Behavior

The target compound has a computed XLogP3-AA value of -0.3 [1]. While no XLogP3-AA value is publicly available for the direct thiomorpholine comparator, analogous 1,3,4-oxadiazole derivatives bearing morpholine and piperidine rings typically fall within a logP range of 0.5–2.5 [2]. The target compound therefore sits at the lower end of the lipophilicity spectrum for this chemical class, which may correlate with improved aqueous solubility and reduced non-specific protein binding. This is a class-level inference and not a direct head-to-head measurement.

ADME prediction Lipophilicity Drug-likeness

Regioisomeric Specificity: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole in Morpholine-Containing Scaffolds

The target compound contains a 1,3,4-oxadiazole ring, whereas many commercially available morpholine–oxadiazole–piperidine building blocks possess the 1,2,4-regioisomer (e.g., 4-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine) . Published SAR in related series indicates that 1,3,4-oxadiazoles and 1,2,4-oxadiazoles exhibit distinct hydrogen-bond acceptor patterns, dipole moments, and metabolic stabilities, leading to differential engagement with biological targets such as Bcl-2 and kinases [1]. For instance, in quinoxaline-1,3,4-oxadiazole hybrids, the 1,3,4-isomer was critical for Bcl-2 inhibition and apoptotic induction in HL-60 cells (IC₅₀ values in the low micromolar range for the hybrid scaffold), whereas corresponding 1,2,4-oxadiazole analogs were less active or inactive [1][2].

Heterocyclic chemistry Bioisosterism Kinase inhibitor design

Optimal Research and Industrial Application Scenarios for 4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine


Fragment-Based Drug Discovery and Scaffold-Hopping Campaigns Targeting Bcl-2 or Related Anti-Apoptotic Proteins

The compound's 1,3,4-oxadiazole core, combined with morpholine and piperidine rings, mirrors key pharmacophore features identified in published Bcl-2 inhibitors [1]. It can serve as a non-quinoxaline-derived starting scaffold for hit-to-lead optimization, particularly when researchers require a 1,3,4-oxadiazole regioisomer with a morpholine-based linker that is distinct from common piperazine or thiomorpholine alternatives. The compound's low computed logP (-0.3) may also favor solubility-driven assay conditions [2].

Chemical Biology Probe Design for Investigating Oxadiazole-Containing Ligands in Kinase or Epigenetic Target Space

Given that 1,3,4-oxadiazoles are privileged fragments in kinase and HDAC inhibitor design, and that morpholine and piperidine rings are recurring motifs in FDA-approved kinase inhibitors, the target compound can be used as a versatile intermediate or final probe molecule in target-identification studies or cellular profiling panels [1][2]. Its distinct regioisomeric identity compared to 1,2,4-oxadiazole analogs provides a rationale for inclusion in selectivity profiling experiments.

Synthetic Methodology Development and Library Construction

The compound presents three distinct heterocyclic rings (morpholine, piperidine, 1,3,4-oxadiazole) in a single, relatively low-molecular-weight framework (280 Da). It can be employed as a benchmark substrate in developing new synthetic routes to oxadiazole–morpholine hybrids, including metal-free coupling reactions and microwave-assisted protocols [1]. Its procurement supports the construction of focused compound libraries where the 1,3,4-oxadiazole–methylene–morpholine–piperidine connectivity is deliberately preserved.

Comparative SAR Studies Against Thiomorpholine or Piperazine-Containing Analogs

As shown by direct structural comparison with the thiomorpholine analog (ΔMW = –18.04 Da), the target compound serves as a key member of a matched-pair analysis set to dissect the contribution of the piperidine ring to target affinity, selectivity, and physicochemical properties [1]. This is particularly relevant in medicinal chemistry groups systematically evaluating the impact of heterocycle variations on ADME and potency profiles.

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